
2-(2-Bromo-4-chlorophenoxy)-acetaldehyde diethyl acetal
Cat. No. B8681348
M. Wt: 323.61 g/mol
InChI Key: VOBYSIYPAMPXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06967201B1
Procedure details


Beginning with 25 gm (120.5 mmol) 2-bromo-4-chlorophenol, 41.16 gm crude 2-(2-bromo-4-chlorophenoxy)-acetaldehyde diethyl acetal was prepared essentially as described in Preparation IV. A sample of this crude material was subjected to silica gel chromatography to provide an analytical sample.

Quantity
41.16 g
Type
reactant
Reaction Step Two

[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
BrC1C=C(Cl)C=CC=1O.C(O[CH:13](OCC)[CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:17]=1[Br:23])C>>[Cl:22][C:19]1[CH:18]=[C:17]([Br:23])[C:16]2[O:15][CH:14]=[CH:13][C:21]=2[CH:20]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)O
|
Step Two
|
Name
|
|
|
Quantity
|
41.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(COC1=C(C=C(C=C1)Cl)Br)OCC
|
Step Three
[Compound]
|
Name
|
IV
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
crude material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared essentially
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide an analytical sample
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C2=C(C=CO2)C1)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
